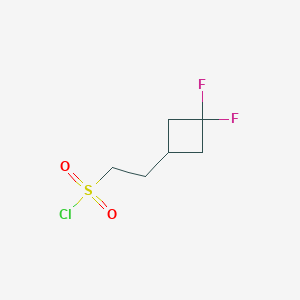

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride

Beschreibung

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride is a specialized organosulfur compound featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, linked to an ethanesulfonyl chloride group. This structure combines the steric effects of the cyclobutyl moiety with the electrophilic reactivity of the sulfonyl chloride functional group. Such compounds are typically utilized in organic synthesis as sulfonating agents, particularly in pharmaceuticals and agrochemicals, where fluorinated groups enhance metabolic stability and bioavailability.

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclobutyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)2-1-5-3-6(8,9)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENJOPXAYMRPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166709-34-6 | |

| Record name | 2-(3,3-difluorocyclobutyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride typically involves the reaction of 3,3-difluorocyclobutanol with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

The major products formed from reactions involving 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate ester derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride has a wide range of scientific research applications, including:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: The compound’s unique properties make it valuable in the development of new materials with specific characteristics.

Biological Research: It is used in the study of biological processes and the development of new biochemical assays.

Industrial Applications: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The table below contrasts 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride with two structurally related sulfonyl chlorides:

*Inferred based on structural analogs.

Key Observations :

- Fluorination Pattern : The 3,3-difluorocyclobutyl group may impart distinct stereoelectronic effects compared to the 2,2-difluorocyclobutyl isomer, influencing reactivity in ring-opening or substitution reactions.

- Electrophilicity : The trifluoromethyl group in trifluoromethanesulfonyl chloride is strongly electron-withdrawing, enhancing sulfonyl chloride reactivity compared to the cyclobutyl-substituted analogs.

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Cyclobutyl-containing sulfonyl chlorides are increasingly explored for their conformational rigidity, which improves drug-target binding .

- Material Science : Fluorinated sulfonyl chlorides like the target compound may contribute to fluoropolymer synthesis, leveraging fluorine’s thermal and chemical stability.

Biologische Aktivität

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClFOS

- Molecular Weight : 199.64 g/mol

- CAS Number : 2166709-34-6

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles.

The biological activity of 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride moiety can react with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. This mechanism is similar to other sulfonyl chlorides that have been studied for their pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have indicated potential cytotoxic effects on cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride against E. coli and Staphylococcus aureus. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.

-

Cytotoxicity Assay :

- In a cytotoxicity assay on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC values ranging from 15 to 25 µM, indicating moderate cytotoxicity. Further mechanistic studies are necessary to understand its action on cellular pathways.

-

Enzyme Inhibition Study :

- Research focused on the inhibition of carbonic anhydrase by this compound showed promising results, with an IC value of approximately 30 µM. This suggests potential applications in conditions where carbonic anhydrase modulation is beneficial.

Comparative Biological Activity Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | Study 1 |

| Cytotoxicity | Moderate cytotoxicity | Study 2 |

| Enzyme Inhibition | IC = 30 µM | Study 3 |

Q & A

Q. What are the critical safety considerations when handling 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its sulfonyl chloride group, this compound reacts violently with water and strong bases, necessitating anhydrous storage in cool, well-ventilated areas. Use inert atmospheres (e.g., nitrogen) during handling to minimize hydrolysis. Personal protective equipment (PPE), including chemical-resistant gloves and goggles, is mandatory. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .

Q. How can researchers mitigate risks of decomposition or unintended reactions during experiments?

- Methodological Answer : Conduct reactions under strictly controlled conditions: use dry solvents (e.g., THF, DCM), maintain low temperatures (0–5°C) to slow reactivity, and employ Schlenk-line techniques for air-sensitive steps. Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and byproducts. Quench excess reagent with cold aqueous sodium bicarbonate in a controlled manner to avoid rapid gas evolution .

Q. What analytical techniques are recommended for characterizing 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride and its derivatives?

- Methodological Answer : Use NMR to confirm the presence and environment of fluorine atoms, as shifts correlate with electronic effects of the cyclobutyl ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the sulfonyl chloride stretch (~1370–1400 cm). X-ray crystallography can resolve steric effects of the difluorocyclobutyl group, though crystal growth may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How does the difluorocyclobutyl moiety influence the electronic properties and reactivity of this sulfonyl chloride compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing nature of the cyclobutyl ring, polarizing the sulfonyl chloride group and enhancing electrophilicity. This accelerates nucleophilic substitution (e.g., with amines) but may reduce stability in protic environments. Computational studies (DFT) can quantify bond angles and ring strain, revealing how fluorine substitution affects reaction transition states .

Q. What strategies can be employed to study the hydrolytic stability of 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride under varying pH conditions?

- Methodological Answer : Perform kinetic studies in buffered solutions (pH 1–13) using UV-Vis spectroscopy to track sulfonate formation. Monitor temperature dependence (Arrhenius plots) to determine activation energy. Compare hydrolysis rates with non-fluorinated analogs to isolate fluorine’s steric/electronic contributions. LC-MS identifies degradation products, such as the corresponding sulfonic acid .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can map nucleophilic attack trajectories. Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Correlate computed transition-state energies with experimental kinetics to validate predictive accuracy .

Q. What are the current gaps in toxicological data for 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride, and how can researchers address them?

- Methodological Answer : Existing data on analogous sulfonyl chlorides (e.g., 2-Chloroethanesulfonyl chloride) show acute irritancy but lack carcinogenicity or reproductive toxicity studies . Researchers should conduct Ames tests for mutagenicity and 28-day rodent exposure studies to assess chronic effects. Use in vitro models (e.g., human bronchial cells) to evaluate inhalation hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.